1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
Description
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Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-11-7-8-13(9-12(11)2)19-17(22)18-10-16-14-5-4-6-15(14)20-21(16)3/h7-9H,4-6,10H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDNRIVYGFWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=C3CCCC3=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 258.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The urea moiety can interact with enzymes by forming hydrogen bonds and stabilizing transition states.
- Modulation of Signal Transduction Pathways : The compound may influence pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with urea linkages have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3,4-Dimethylphenyl)-3-methylurea | E. coli | 32 µg/mL |
| 1,3-Bis(2,4-dimethylphenyl)urea | S. aureus | 16 µg/mL |
| 1-(4-Methoxyphenyl)-3-(2-methylpyrazol-3-yl)urea | P. aeruginosa | 64 µg/mL |
Case Studies
- Anticancer Activity : A study published in Cancer Letters explored the effects of similar urea derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in human leukemia cells through the activation of caspase pathways.
- Neuroprotective Effects : Research presented in Neuropharmacology highlighted the neuroprotective potential of compounds containing the pyrazole moiety. The study found that these compounds could mitigate oxidative stress in neuronal cells.
Absorption and Distribution
The pharmacokinetic profile suggests that the compound is well absorbed when administered orally, with peak plasma concentrations reached within a few hours post-administration.
Toxicological Studies
Preliminary toxicological evaluations indicate a favorable safety profile at therapeutic doses; however, further studies are warranted to fully understand the long-term effects and potential toxicity.
Table 2: Toxicological Profile Summary
| Parameter | Observation |
|---|---|
| Acute Toxicity | LD50 > 1000 mg/kg |
| Mutagenicity | Negative in Ames test |
| Carcinogenicity | No evidence found |
Q & A
Q. Critical Parameters :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (<5°C/min) to avoid side products .
- Purity monitoring : Thin-layer chromatography (TLC) with UV detection or HPLC ensures intermediate purity before proceeding to subsequent steps .
What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound’s structure and purity?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons) and cyclopenta[c]pyrazole protons (δ 5.5–6.0 ppm for fused ring protons) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydrocyclopenta region .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₇N₄O: 357.21) .
- X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves stereochemistry and hydrogen-bonding patterns in the urea moiety, critical for structure-activity relationship (SAR) studies .
How can researchers design experiments to elucidate the biological targets and mechanisms of action of this compound?
Q. Advanced Research Focus
- Target Identification :
- Kinase Profiling : Screen against panels of kinases (e.g., tyrosine kinases) using fluorescence-based assays (e.g., ADP-Glo™) due to the pyrazole moiety’s kinase-inhibitor potential .
- Cellular Thermal Shift Assay (CETSA) : Identifies target proteins by measuring thermal stability shifts in cell lysates treated with the compound .
- Mechanistic Studies :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to assess if the compound induces programmed cell death in cancer cell lines (e.g., HCT-116, IC₅₀ comparison to analogs ).
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with hypothesized targets (e.g., cyclin-dependent kinases) .
How should researchers address discrepancies in reported biological activity data across studies?
Q. Advanced Research Focus
- Source Analysis : Cross-validate data from peer-reviewed journals vs. patents (e.g., Pfizer’s urea derivatives ). Exclude non-reproducible sources (e.g., BenchChem ).
- Experimental Replication :
- Standardized Assays : Use identical cell lines (e.g., A549 lung cancer cells) and protocols (e.g., MTT assay at 48 hr incubation) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase inhibition) to calibrate activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies, accounting for variables like solvent (DMSO vs. ethanol) .
What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining activity?
Q. Advanced Research Focus
- Structural Modifications :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the dimethylphenyl ring to enhance aqueous solubility without disrupting urea-mediated hydrogen bonding .
- Metabolic Stability : Replace labile methyl groups with deuterated analogs to slow CYP450-mediated degradation .
- In Silico Modeling :
- ADMET Prediction : Use SwissADME to forecast bioavailability, blood-brain barrier penetration, and toxicity .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with logP and IC₅₀ trends .
How can crystallographic data resolve ambiguities in the compound’s conformation during SAR studies?
Q. Advanced Research Focus
- Crystal Structure Analysis :
- Comparative Studies : Overlay crystal structures of analogs (e.g., 1-(4-chlorobenzyl)-urea derivatives ) to pinpoint steric clashes or favorable interactions.
What computational methods are recommended for predicting off-target interactions and toxicity?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., hERG channel) to assess cardiac toxicity risks .
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., using MOE) to avoid overlap with known toxicophores (e.g., quinone motifs) .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity .
How can researchers validate the compound’s stability under various storage and experimental conditions?
Q. Basic Research Focus
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 40°C for 24 hr; monitor via HPLC for urea bond cleavage .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-degradation products .
- Long-Term Storage : Store lyophilized samples at -80°C with desiccants; assess purity quarterly via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
